![molecular formula C8H9NO2S B2546177 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide CAS No. 33183-87-8](/img/structure/B2546177.png)

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide

説明

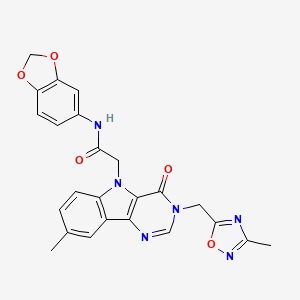

“3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide” is a chemical compound that has been studied for its various pharmacological activities . It is a derivative of 2,1-benzothiazine and has been synthesized for use in various applications, including as a monoamine oxidase inhibitory agent .

Synthesis Analysis

The synthesis of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This process results in the formation of new heteroaryl ethylidenes in excellent yields .

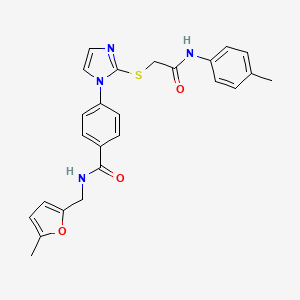

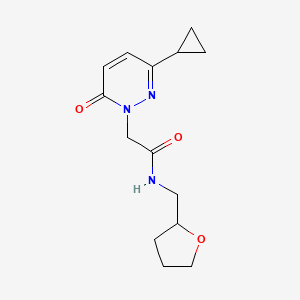

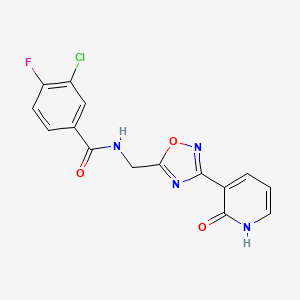

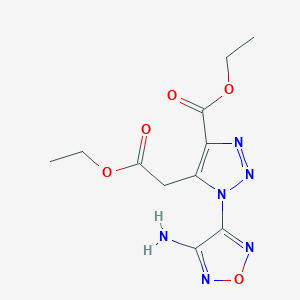

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has been characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses . The structure is complex and contains several functional groups that contribute to its activity .

Chemical Reactions Analysis

The chemical reactions involving 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are complex and involve multiple steps . For example, the compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

科学的研究の応用

Antifungal Properties

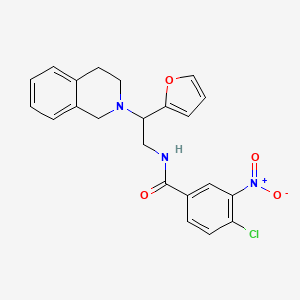

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide: and its derivatives exhibit potent antifungal activity. Researchers have designed novel strobilurins based on this compound, which effectively combat phytopathogenic fungi. Notably, compounds 7b, 7c, and 7k demonstrated substantial and broad-spectrum antifungal effects against various fungi, including Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis. Compound 7b, in particular, showed remarkable antifungal activity, comparable to the positive control azoxystrobin .

Catalysis in Organic Synthesis

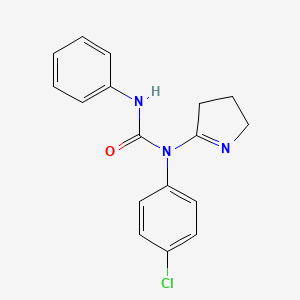

Another intriguing application involves using 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide derivatives as catalysts. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) acts as a highly efficient and homogeneous catalyst for synthesizing diverse heterocyclic compounds, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water .

Electronic Structure Studies

Researchers have investigated the electronic structure of isoBBT derivatives (benzo[1,2-d:4,5-d′]bis[1,2,3]thiadiazole) and explored the possibility of selectively obtaining mono-arylated isoBBT derivatives. These studies involve X-ray analysis, ab initio calculations, and palladium-catalyzed C-H direct arylation reactions. The goal is to enhance our understanding of the compound’s electronic properties and reactivity .

Biological Activity Against Plant Pathogens

Beyond antifungal effects, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide derivatives have been evaluated for their biological activity against plant pathogens. Researchers have assessed the impact of different substituents (R1 and R2) on antifungal activity. Notably, compound 7b demonstrated promising greenhouse inhibition activity against E. graminis and P. cubensis, making it a potential fungicidal candidate .

将来の方向性

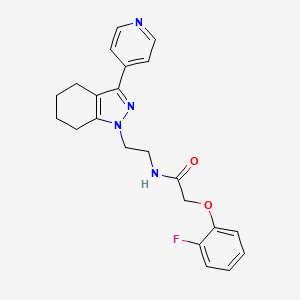

The future directions for research on 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are promising. The compound has shown potential as a potent fungicidal candidate , and further studies could lead to the development of safer and more effective therapeutic agents . Additionally, the compound’s potential as a monoamine oxidase inhibitor suggests it could be useful in the treatment of depression and other neurological diseases .

特性

IUPAC Name |

3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLVFGUCQRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)